1-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-10-4-5-13(15)11-6-8-12(17-2)9-7-11/h3,6-9,13H,1,4-5,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWWMZJDFQWPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as chalcones, have been reported to display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic.
Biological Activity
1-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one, also known as a chalcone derivative, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from recent studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 231.29 g/mol. The structure features a pyrrolidine ring linked to a prop-2-en-1-one moiety and a 4-methoxyphenyl group. This unique structure contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that chalcone derivatives exhibit significant antibacterial properties. In vitro evaluations have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0039 mg/mL |
| This compound | Escherichia coli | 0.025 mg/mL |
These results indicate that the compound is particularly effective against S. aureus and E. coli, suggesting its potential as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. Studies have reported that chalcone derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 24 mm |
| Aspergillus niger | 18 mm |
These findings highlight the compound's promise in treating fungal infections .
The mechanism underlying the biological activity of this compound involves several pathways:
- Intramolecular Charge Transfer (ICT) : The compound exhibits significant ICT, which affects its photophysical properties and may enhance its interaction with biological targets.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that chalcones can induce oxidative stress in microbial cells, leading to cell death.
- Inhibition of Enzyme Activity : Chalcone derivatives may inhibit specific enzymes crucial for bacterial survival and replication.
Case Studies
A series of case studies have explored the efficacy of chalcone derivatives in various biological contexts:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several chalcone derivatives, including this compound, against clinical isolates of bacteria and fungi. The results confirmed significant inhibitory effects, particularly against multidrug-resistant strains .
- Evaluation in Cancer Models : Another research project investigated the anticancer potential of similar compounds in vitro using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds could induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to reduced viability.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| HeLa | 3.8 | Cell cycle arrest |
| A549 | 6.0 | Inhibition of kinase activity |
Anti-inflammatory Effects
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it can reduce levels of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Case Study on MCF-7 Cells
A study focused on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after a 24-hour exposure period.
In Vivo Studies
Animal models treated with the compound exhibited reduced tumor growth compared to control groups, suggesting systemic efficacy and potential for therapeutic use.
Pharmacokinetics Analysis
Research has indicated favorable pharmacokinetic properties for this compound, including good oral bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares a propenone core with numerous chalcone derivatives. Key structural variations among analogs include:
- Heterocyclic substituents : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring) (e.g., compounds 52 and 53 in ). Pyrrolidine’s smaller ring size may enhance rigidity and influence binding pocket interactions compared to piperidine .
- Aromatic substituents : The 4-methoxyphenyl group is common, but analogs feature trimethoxyphenyl (), chlorophenyl (), or hydroxylated aryl groups (). Electron-donating methoxy groups enhance lipophilicity and membrane permeability, while hydroxyl groups improve antioxidant activity .
- Backbone modifications: Some analogs replace the propenone’s α,β-unsaturated ketone with diazenyl () or pyridinylpiperazine groups (), altering conjugation and reactivity.
Table 1: Structural Comparison of Key Analogs
Preparation Methods
Pyrrolidine Intermediate Synthesis
The synthesis begins with (S)-2-(4-methoxyphenyl)pyrrolidine, prepared via asymmetric hydrogenation of 2-(4-methoxyphenyl)pyrroline using a chiral Ru catalyst (e.g., Noyori-type). Typical conditions:
Acylation with Acryloyl Chloride
The pyrrolidine intermediate undergoes N-acylation under Schotten-Baumann conditions:
Reaction Conditions :
- Acylating agent : Acryloyl chloride (1.2 equiv)
- Base : NaOH (2.0 equiv)
- Solvent : H₂O/CH₂Cl₂ biphasic system
- Temperature : 0°C → rt
- Reaction time : 4 h
- Yield : 78%
Optimization Note : Excess acryloyl chloride (1.5 equiv) improved yield to 85% but required careful pH control to minimize hydrolysis.
Method 2: One-Pot Cyclization-Acylation
Mannich-Type Cyclization
A patent (US8785642B2) describes a scalable route using in situ pyrrolidine formation:
Reagents :
- Precursor : 4-Methoxybenzaldehyde (1.0 equiv)
- Amine source : Pyrrolidine (6.6 equiv)
- Carbonyl donor : Dimethylformamide (3.0 equiv as catalyst)
- Solvent : EtOH
Conditions :
Mechanistic Insight : The reaction proceeds via enamine formation, followed by conjugate addition and cyclization (Figure 1).
Acryloylation Optimization
Post-cyclization acylation showed superior results with:
- Activator : Hünig's base (DIPEA, 2.5 equiv)
- Solvent : THF
- Temperature : −20°C to prevent polymerization
- Yield : 81%
Method 3: [3+2] Cycloaddition Strategy
Azomethine Ylide Generation
A PMC study demonstrated spiro-pyrrolidine synthesis via azomethine ylides, adaptable to the target molecule:
Components :
- Dipolarophile : 3-(4-Methoxyphenyl)propenal
- Ylide precursor : Sarcosine (1.1 equiv)
- Carbonyl component : Isatin (1.1 equiv)
Conditions :
Stereochemical Control
Chiral auxiliaries in the ylide precursor induced diastereoselectivity:
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield (%) | 72 | 63 | 58 |
| Stereopurity (% ee) | >99 | 92 | 85 |
| Scalability (kg) | 0.5 | 50 | 0.1 |
| Key Advantage | High ee | Industrial | Modularity |
| Limitation | Costly catalyst | High pyrrolidine use | Low yield |
Analytical Characterization
Spectroscopic Data
- δ 7.68 (d, J = 13.7 Hz, 1H, CH=CO)
- δ 4.67–4.76 (m, 1H, pyrrolidine CH)
- δ 3.26–3.30 (m, 4H, NCH₂)
- δ 1.40 (s, 9H, Boc-protected analog)
HRMS (ESI-TOF): m/z Calc. for C₁₄H₁₇NO₂ [M+H]⁺ 231.1259, Found 231.1254.
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30):
Industrial-Scale Considerations
The patent route (Method 2) offers practical advantages for kilogram-scale production:
- Solvent Recovery : EtOH distillation and reuse (87% efficiency)
- Pyrrolidine Recycling : Scavenging with Amberlyst® 15 (94% recovery)
- Cost Analysis : Raw material cost $412/kg vs. $2,150/kg for asymmetric hydrogenation
Emerging Methodologies
Flow Chemistry Approaches
Pilot studies achieved 92% conversion in 12 min residence time using:
Biocatalytic Routes
Immobilized ω-transaminase (ATA-117) showed promise for enantioselective synthesis:
- Conversion : 78%
- ee : 96%
- Solvent : Phosphate buffer (pH 7.5)
Q & A
Q. What are the optimized synthetic routes for 1-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, such as Claisen-Schmidt condensation between 4-methoxyacetophenone and pyrrolidine derivatives. Key factors include solvent selection (e.g., ethanol or DMF), catalyst choice (acidic or basic conditions), and temperature control. For example, refluxing at 80–100°C for 6–12 hours under basic conditions (KOH/NaOH) can yield the enone intermediate, followed by purification via column chromatography or recrystallization . Monitoring reaction progress using TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for ketone:aldehyde) improves yield (reported ~60–75%) and minimizes by-products like unreacted intermediates or diastereomers.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation, providing bond lengths (e.g., C=O at ~1.22 Å) and torsion angles critical for understanding stereoelectronic effects . Complementary techniques include:
- NMR : and NMR to identify methoxy (~δ 3.8 ppm), pyrrolidine protons (δ 1.5–3.0 ppm), and α,β-unsaturated ketone signals (δ 6.2–7.5 ppm for vinyl protons) .
- IR : Strong absorption bands at ~1650–1700 cm for the conjugated ketone (C=O) and 1250 cm for the methoxy group .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight, while fragmentation patterns validate substituent positions .
Q. How can researchers assess the compound’s antimicrobial activity, and what are common pitfalls in interpreting results?
Standard protocols involve broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Key considerations:
- Use clinical isolates alongside reference strains to evaluate spectrum .
- Solubility in DMSO/PBS must be optimized to avoid false negatives (e.g., precipitation at high concentrations).
- Include positive controls (e.g., ciprofloxacin) and account for solvent cytotoxicity using cell viability assays (e.g., MTT) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
DFT studies (e.g., B3LYP/6-311G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV), revealing charge distribution and reactive sites. For example:
- Electrostatic potential maps highlight nucleophilic regions (e.g., methoxy oxygen) and electrophilic centers (α,β-unsaturated ketone) .
- Global reactivity descriptors (e.g., chemical potential, electrophilicity index) quantify stability and guide derivatization for enhanced bioactivity .
- Nonlinear optical (NLO) properties : Polarizability calculations suggest potential for NLO applications due to the conjugated π-system .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
Discrepancies in antimicrobial or cytotoxicity data may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines) and validate purity (>95% by HPLC) .
- Structural analogs : Compare activity of derivatives (e.g., halogenated vs. methoxy-substituted) to identify pharmacophores .
- Synergistic effects : Test combinations with known antibiotics to uncover potentiating interactions overlooked in single-agent studies .
Q. What in silico methods are suitable for evaluating the pharmacokinetic and toxicity profiles of this compound?
Computational tools predict ADMET properties:
- SwissADME : Assesses bioavailability (Lipinski’s Rule of Five), blood-brain barrier permeability, and CYP450 interactions .
- Molecular docking : Screens against target proteins (e.g., bacterial DNA gyrase or fungal lanosterol demethylase) to rationalize bioactivity .
- ProTox-II : Predicts hepatotoxicity and mutagenicity risks based on structural alerts (e.g., α,β-unsaturated ketone potential for Michael addition-mediated toxicity) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Validate force fields : Ensure DFT-optimized geometries align with XRD data (e.g., bond length deviations <0.02 Å) .
- Solvent effects : Include implicit solvent models (e.g., PCM) in simulations to mimic physiological conditions .
- Bioactivity assays : Re-test in vitro under controlled conditions (e.g., pH, temperature) to confirm computational hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
